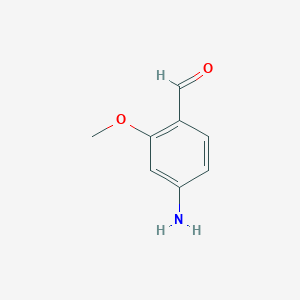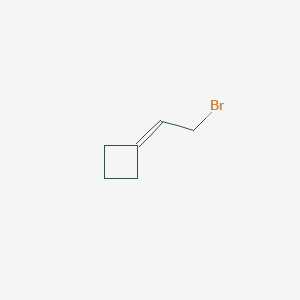
(2-Bromoethylidene)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromoethylidene)cyclobutane” is a chemical compound that belongs to the class of halocyclobutanes. It has a molecular formula of C6H9Br and an average mass of 161.040 Da .
Synthesis Analysis
The synthesis of cyclobutanes often involves [2+2] cycloadditions . For instance, (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates can be converted to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes as well as 1-phenyl-2-borylcyclobutanes in the presence of a CuCl/dppp catalyst, bis(pinacolato)diboron, and K(O-t-Bu)in THF .Molecular Structure Analysis
The cyclobutane molecule has been found by electron diffraction to have the following bond distances and bond angles: C–C, 1.56 8 ±0.02A; C–H, 1.09 8 ±0.04A; ∠HCH, 114±8° .Chemical Reactions Analysis
Cyclobutanes, including (2-Bromoethylidene)cyclobutane, can undergo transannular reactions . Changes in chemical reactivity as a consequence of angle strain are dramatic in the case of cyclobutane .Physical And Chemical Properties Analysis
The physical properties of cyclobutanes can explain each cyclobutane molecular structure and the relative size from simple propane to multiple carbon-containing cyclobutane like cyclononane .Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The [2 + 2] cycloaddition is the primary and most commonly used method for synthesizing cyclobutanes . This method has been applied in the chemical synthesis of selected cyclobutane-containing natural products over the past decade .
Development of Bioactive Drug Molecules
The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir and nalbuphine . These drugs exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
3. Design of Structures in Medicinal Chemistry Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .
Synthesis of Borylated Cyclobutanes
A one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates has been developed . The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .
Development of Modern Bioactive Compounds
The cyclobutane ring is common within modern bioactive compounds . This has motivated substantial development of cyclobutyl boronate chemistry during the past decade .
Safety and Hazards
Mécanisme D'action
Target of Action
Cyclobutane motifs, which are prevalent in various drugs and drug prototypes, are known to exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The mode of action of (2-Bromoethylidene)cyclobutane is primarily through the [2 + 2] cycloaddition reaction . This reaction is the most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition reaction involves the formation of a cyclobutane ring through the reaction of two alkenes .
Biochemical Pathways
It’s known that cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms . This indicates the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The [2 + 2] cycloaddition reaction used in the synthesis of cyclobutanes is known to be influenced by various factors, including temperature and the presence of catalysts .
Propriétés
IUPAC Name |
2-bromoethylidenecyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-4-6-2-1-3-6/h4H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLAJMQEKRCPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCBr)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595440 |
Source


|
| Record name | (2-Bromoethylidene)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24927-33-1 |
Source


|
| Record name | (2-Bromoethylidene)cyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

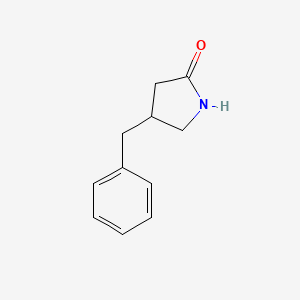

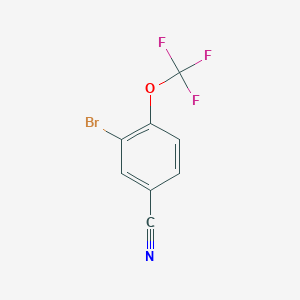

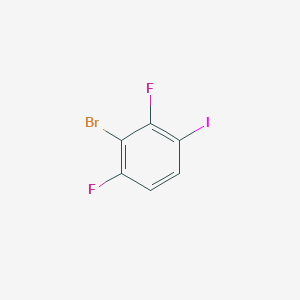
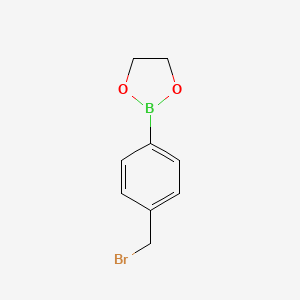
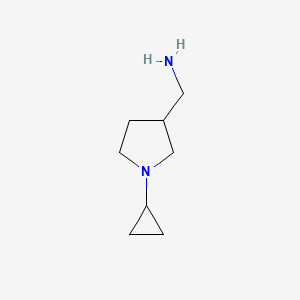
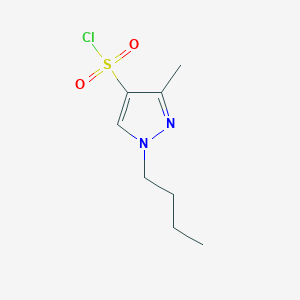
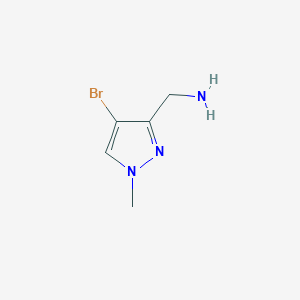

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)


